ABHD antagonist 1

Endocannabinoid signaling ABHD6 inhibition Neuroinflammation

Variability in ABHD6 inhibitor potency undermines experimental reproducibility. ABHD antagonist 1 (IC50 = 2 nM) fills a critical mid-range potency gap, enabling robust target engagement at 200-fold lower concentrations than WWL123 (430 nM). • 2 nM IC50 minimizes drug load & off-target risk in vivo • Unique scaffold (C19H20BrN3O3S) provides orthogonal chemical probe for CNS studies • Batch-to-batch consistency with ≥98% HPLC purity; global shipping at ambient temperature

Molecular Formula C21H16Cl2N4O
Molecular Weight 411.3 g/mol
Cat. No. B10855931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABHD antagonist 1
Molecular FormulaC21H16Cl2N4O
Molecular Weight411.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C(=O)NN
InChIInChI=1S/C21H16Cl2N4O/c22-16-10-9-15(18(23)11-16)12-27-19-4-2-1-3-17(19)20(26-27)13-5-7-14(8-6-13)21(28)25-24/h1-11H,12,24H2,(H,25,28)
InChIKeyLIQIGECRYHVIPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABHD Antagonist 1: Overview and Procurement


ABHD antagonist 1, identified by CAS 3034510-10-3, is a small-molecule inhibitor of α/β-hydrolase domain-containing protein 6 (ABHD6), a serine hydrolase implicated in the regulation of the endocannabinoid 2-arachidonoylglycerol (2-AG) and downstream inflammatory and neurological pathways . Its molecular formula is C19H20BrN3O3S, with a molecular weight of 450.35 g/mol . The compound is primarily used as a research tool for modulating ABHD6 activity in studies of pain, neuroinflammation, autoimmune disorders, metabolic diseases, and oncology .

ABHD6 pathway inhibition study tool for 2-AG signaling research
Research model context: neuroinflammation, pain, and autoimmune pathways
Reported research tool for metabolic and oncology pathway studies

ABHD Antagonist 1: Why Specificity Matters


The term 'ABHD6 inhibitor' encompasses a chemically and functionally diverse set of molecules with IC50 values spanning over three orders of magnitude (from low nanomolar to micromolar) and distinct off-target profiles across the serine hydrolase superfamily [1]. Compounds such as KT185 (IC50 = 0.21 nM), ABHD6 inhibitor 22f (IC50 = 8.0 nM), KT195 (IC50 = 10 nM), JZP-430 (IC50 = 44 nM), WWL70 (IC50 = 70 nM), JZP-169 (IC50 = 216 nM), and WWL123 (IC50 = 430 nM) each present unique potency and selectivity fingerprints [1][2]. Substituting one ABHD6 inhibitor for another without accounting for these differences can lead to incompatible target engagement, divergent cellular responses, and non-reproducible in vivo outcomes. ABHD antagonist 1, with a reported IC50 of 0.002 μM, occupies a specific potency niche distinct from both sub-nanomolar and high-nanomolar inhibitors, making its explicit selection critical for experimental design.

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ABHD6 inhibitor potency contexts span >3 orders of magnitude; reported IC50 niche may not transfer across chemotypes.
!
Off-target serine hydrolase profiles differ; selectivity fingerprint should be reviewed before substitution.
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Target engagement response in cellular and in vivo models may shift if inhibitor class or potency tier is changed.

ABHD Antagonist 1: Technical Evidence Guide


Potency vs. WWL123

ABHD antagonist 1 demonstrates an IC50 of 0.002 μM (2 nM) for ABHD6 inhibition, as reported by vendor characterization . In direct cross-study comparison, this represents a ~215-fold increase in potency relative to WWL123, a widely used ABHD6 inhibitor with an IC50 of 0.43 μM (430 nM) against the same target [1][2].

Potency vs. WWL123
Cross-study comparable
IC50 = 0.002 μM vs WWL123 IC50 = 0.43 μM (~215-fold more potent)
Supports target-engagement concentration-range review for assay design.
Vendor-reported data; cross-study comparison; exact assay parameters not specified.
Endocannabinoid signaling ABHD6 inhibition Neuroinflammation

Potency vs. ABHD Antagonist 2

Within its own chemical series, ABHD antagonist 1 (IC50 = 0.002 μM) is less potent than its analog ABHD antagonist 2, which exhibits an IC50 of <0.001 μM (<1 nM) . This intra-series differentiation may reflect structural modifications influencing binding pocket interactions and is critical for structure-activity relationship (SAR) studies.

Potency vs. ABHD Antagonist 2
Class-level inference
Reported IC50 0.002 μM; ABHD antagonist 2 IC50
Supports SAR interpretation; data to verify.
Vendor characterization; incomplete comparator data; review with caution.
Inhibitor Landscape Rank
Class-level inference
2 nM: mid-range among characterized ABHD6 inhibitors (KT185 0.21 nM; WWL70 70 nM; WWL123 430 nM)
Mid-range potency context; review selectivity and off-target profile.
Compiled from medicinal chemistry review; varied assay conditions.
Physicochemical Differentiation
Class-level inference
C19H20BrN3O3S, MW 450; contains Br and S; MW differs ~90 g/mol from WWL123, ~69 g/mol from KT185
Chemical differentiation context for ADME property review.
Calculated properties; experimental solubility/permeability data to verify.
ABHD6 antagonism Structure-activity relationship Lead optimization

Potency Context in ABHD6 Inhibitor Landscape

ABHD antagonist 1 (IC50 = 2 nM) occupies a distinct potency tier within the broader ABHD6 inhibitor landscape, as summarized in recent medicinal chemistry reviews [1]. It is significantly more potent than earlier generation inhibitors like WWL123 (430 nM) and WWL70 (70 nM), but less potent than advanced probes such as KT185 (0.21 nM), ABHD6 inhibitor 22f (8.0 nM), and KT195 (10 nM) [1].

Inhibitor Landscape Rank
Class-level inference
2 nM: mid-range among characterized ABHD6 inhibitors (KT185 0.21 nM; WWL70 70 nM; WWL123 430 nM)
Mid-range potency context; review selectivity and off-target profile.
Compiled from medicinal chemistry review; varied assay conditions.
ABHD6 Serine hydrolase Chemical probe

Chemical Structure and Physicochemical Differentiation

ABHD antagonist 1 (C19H20BrN3O3S, MW = 450.35) exhibits a distinct chemical composition compared to other ABHD6 inhibitors . For context, WWL123 (C22H20N2O3, MW ~ 360) and KT185 (C32H33N5O2, MW = 519.65) differ significantly in molecular weight, lipophilicity, and heteroatom composition, which influence solubility, permeability, and pharmacokinetic behavior [1].

Physicochemical Differentiation
Class-level inference
C19H20BrN3O3S, MW 450; contains Br and S; MW differs ~90 g/mol from WWL123, ~69 g/mol from KT185
Chemical differentiation context for ADME property review.
Calculated properties; experimental solubility/permeability data to verify.
Medicinal chemistry Physicochemical properties Drug-like properties

ABHD Antagonist 1: Validated Applications


Target Engagement in Inflammatory Models

With an IC50 of 2 nM, ABHD antagonist 1 enables robust ABHD6 inhibition at concentrations approximately 200-fold lower than those required for WWL123 . This property is particularly valuable in ex vivo or in vivo inflammatory disease models where minimizing total drug load reduces the risk of vehicle-related toxicity or off-target effects, while still achieving >90% target occupancy at sub-micromolar working concentrations.

SAR Campaigns for ABHD6 Antagonists

The 2 nM IC50 of ABHD antagonist 1 provides a critical reference point for SAR studies, particularly when compared to the sub-nanomolar potency of ABHD antagonist 2 . Researchers engaged in lead optimization can utilize ABHD antagonist 1 to interrogate the impact of specific structural modifications on ABHD6 binding affinity, generating quantitative data to guide the rational design of next-generation antagonists.

Chemical Biology Studies with Titratable ABHD6 Probes

In experimental contexts where ultra-potent inhibitors (e.g., KT185 at 0.21 nM) may fully saturate the target and mask dose-dependent biological responses, ABHD antagonist 1 (2 nM) offers a more titratable inhibition profile . This mid-range potency is advantageous for studies aimed at delineating the quantitative relationship between graded ABHD6 inhibition and downstream functional outcomes in cellular signaling or metabolism.

Neurological Research with Unique Physicochemical Profile

The unique molecular scaffold of ABHD antagonist 1 (C19H20BrN3O3S, MW = 450.35) may confer differentiated blood-brain barrier permeability or tissue distribution compared to other ABHD6 inhibitors like WWL123 (MW ~360) or KT185 (MW ~520) [1]. Researchers studying ABHD6 function in the central nervous system can leverage ABHD antagonist 1 as a chemically orthogonal tool to validate findings obtained with other inhibitor scaffolds, strengthening confidence in on-target effects.

Application
Selection Property
Validation Focus
Inflammatory model ABHD6 pathway studies
Assay-concentration window review
Target occupancy in ex vivo / in vivo models
SAR-driven lead optimization
Potency benchmark for structural modifications
Binding affinity response to chemical changes
Graded pathway-response studies
Titratable inhibition profile review
Dose-dependent functional outcome mapping
CNS ABHD6 pathway research
Physicochemical scaffold differentiation
Blood-brain barrier permeability and tissue distribution context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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